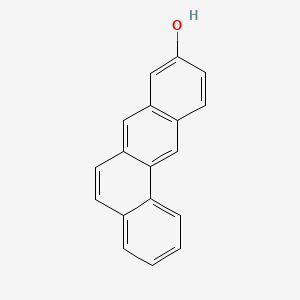

Benz(a)anthracen-9-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34570-62-2 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-9-ol |

InChI |

InChI=1S/C18H12O/c19-16-8-7-13-11-18-14(9-15(13)10-16)6-5-12-3-1-2-4-17(12)18/h1-11,19H |

InChI Key |

RSPOTBWXQUBAQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(=C4)O)C=C32 |

Origin of Product |

United States |

Environmental Presence and Origins of Benz a Anthracen 9 Ol

Formation Pathways of Benz(a)anthracen-9-ol in Environmental Matrices

The presence of this compound in the environment is a direct consequence of the formation and subsequent transformation of its parent PAH, Benz(a)anthracene (B33201).

Derivation from Incomplete Combustion of Organic Materials

Benz(a)anthracene, the precursor to this compound, is not produced commercially but is a ubiquitous product of the incomplete combustion of organic matter. wikipedia.orgtpsgc-pwgsc.gc.ca This process involves the pyrolysis of organic materials at high temperatures (between 350°C and 1200°C), leading to the formation of complex mixtures of PAHs. mdpi.com These compounds are then released into the atmosphere. epa.gov

This compound itself can be formed through the atmospheric photooxidation of Benz(a)anthracene. researchgate.net Elevated temperatures and solar radiation can accelerate the photodegradation of PAHs in the atmosphere, leading to the formation of more toxic derivatives, including hydroxylated PAHs like this compound. researchgate.net Additionally, metabolic processes in organisms that take up Benz(a)anthracene can lead to the formation of its hydroxylated metabolites. epa.gov

Association with Industrial Processes and Anthropogenic Emissions

A significant portion of Benz(a)anthracene found in the environment originates from human activities. rivm.nl Major anthropogenic sources include:

Fossil Fuel Combustion: The burning of coal, oil, and gasoline is a primary source of PAHs. epa.gov

Industrial Processes: Industries such as iron and steel works, coke manufacturing, asphalt production, and aluminum smelting are significant emitters of Benz(a)anthracene. tpsgc-pwgsc.gc.carivm.nl

Waste Incineration: The burning of garbage and other waste materials contributes to PAH levels in the atmosphere. epa.govd-nb.info

Wood Preservation: The use of creosote, a wood preservative containing PAHs, is another source. tpsgc-pwgsc.gc.ca

Vehicle Emissions: Exhaust from motor vehicles is a common source of PAHs in urban environments. epa.gov

The following table provides examples of industrial processes that are sources of Benz(a)anthracene.

| Industrial Sector | Specific Process | Associated Materials |

| Energy | Coal Combustion | Coal |

| Metallurgy | Coke Manufacturing, Iron & Steel Works | Coal, Coke |

| Construction | Asphalt Production | Bitumen, Asphalt |

| Chemical | Wood Preservation | Creosote |

Once released, atmospheric oxidation processes can convert the parent Benz(a)anthracene into derivatives like this compound. researchgate.net

Natural Sources and Geogenic Formation Mechanisms

While anthropogenic sources are dominant, natural processes also contribute to the environmental presence of Benz(a)anthracene. epa.gov Natural sources include:

Forest and Vegetation Fires: The natural burning of biomass releases significant quantities of PAHs into the atmosphere. tpsgc-pwgsc.gc.cad-nb.info

Volcanic Eruptions: Volcanic activity can also be a source of these compounds. rivm.nl

Geological Sources: PAHs are natural constituents of fossil fuels like coal and crude oil and can be released from exposed deposits through erosion. tpsgc-pwgsc.gc.caepa.gov

These naturally produced PAHs undergo the same environmental transformation processes as those from anthropogenic sources, potentially leading to the formation of this compound.

Distribution and Transport Mechanisms of this compound and Related Compounds in Environmental Compartments

The distribution of this compound and its parent compound is governed by their physicochemical properties and various environmental transport processes.

Atmospheric Transport and Deposition Dynamics

Due to their low vapor pressure, PAHs like Benz(a)anthracene primarily exist in the atmosphere adsorbed to particulate matter. epa.govgov.nt.ca This association with airborne particles allows for their long-range transport over significant distances. gov.nt.ca

The deposition of these compounds from the atmosphere occurs through two main mechanisms:

Dry Deposition: The settling of particulate matter and the direct absorption of gaseous compounds onto surfaces.

Wet Deposition: The removal of these compounds from the atmosphere by precipitation, such as rain and snow.

Studies have shown that the atmospheric deposition of PAHs, including Benz(a)anthracene, can be influenced by seasonal factors, with higher deposition rates often observed in colder months due to increased emissions from heating and specific meteorological conditions. nih.gov The contribution of medium molecular weight PAHs, such as Benz(a)anthracene, to the total deposition can also vary seasonally due to factors like photochemistry and specific emission sources like traffic. nih.gov

The table below illustrates the seasonal variation in the contribution of different molecular weight PAHs to total atmospheric deposition in a coastal urban region.

| Season | Low Molecular Weight PAHs (%) | Medium Molecular Weight PAHs (%) | High Molecular Weight PAHs (%) |

| Spring | Data not available | 24 | 35 |

| Summer | Data not available | 38 | 26 |

| Autumn | Data not available | Data not available | 55 |

| Winter | Data not available | Data not available | 39 |

Data adapted from a study in the coastal urban region of Poland. nih.gov

Aquatic and Sediment Partitioning

Due to their hydrophobic nature and low water solubility, PAHs like Benz(a)anthracene tend to partition from the water column to sediment and suspended particulate matter in aquatic environments. tpsgc-pwgsc.gc.cagov.nt.ca This process is influenced by the organic carbon content of the sediment, with higher organic carbon leading to greater adsorption.

Hydroxylated PAHs, such as this compound, are generally more water-soluble than their parent compounds. However, they still exhibit a tendency to associate with sediments. The partitioning behavior is described by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the sediment to its concentration in the water at equilibrium.

The following table shows the equilibrium partitioning sediment benchmarks (ESBs) for Benz(a)anthracene, which are derived to be protective of benthic organisms.

| Compound | Koc (L/kg) | FCV (µg/L) | ESB (µg/gOC) |

| Benz[a]anthracene | 3,801,894 | 0.0055 | 20.9 |

Koc = Organic Carbon-Water Partition Coefficient; FCV = Final Chronic Value; ESB = Equilibrium Partitioning Sediment Benchmark. Data from U.S. Environmental Protection Agency.

This partitioning behavior means that sediments can act as a long-term sink and a potential secondary source of these contaminants in aquatic ecosystems. epa.gov

Terrestrial and Soil Compartment Interactions of this compound

Direct research detailing the environmental presence, origins, and specific interactions of this compound within terrestrial and soil compartments is not extensively available in scientific literature. However, its behavior can be inferred from studies on its parent compound, Benz(a)anthracene, and the general class of oxygenated polycyclic aromatic hydrocarbons (Oxy-PAHs) to which it belongs. This compound is a hydroxylated metabolite formed during the biological transformation of Benz(a)anthracene in the soil environment.

Formation from Parent Compound in Soil

This compound originates in the soil primarily through the metabolic activities of indigenous microorganisms on its parent compound, Benz(a)anthracene. Bacteria and fungi in contaminated soils possess enzymatic systems, such as dioxygenases, that introduce hydroxyl groups onto the aromatic structure of PAHs as an initial step in their degradation. nih.gov For instance, soil bacteria like Mycobacterium species are known to attack Benz(a)anthracene at various positions, producing dihydrodiols which can be further transformed into hydroxylated derivatives. nih.gov While specific studies isolating this compound are scarce, the formation of various hydroxylated and dihydroxylated intermediates is a well-established pathway in the microbial catabolism of Benz(a)anthracene. nih.gov

Interactions and Fate in the Soil Compartment

The introduction of a hydroxyl group significantly alters the physicochemical properties of the parent PAH, influencing its fate and transport in the soil. As a member of the Oxy-PAH class, this compound is expected to exhibit different behavior compared to Benz(a)anthracene.

Mobility and Sorption: Oxy-PAHs are generally more polar and water-soluble than their parent compounds. nih.govmdpi.com This increased polarity suggests that this compound would have a higher tendency to desorb from soil organic matter and migrate through the soil profile with water flow. nih.gov Consequently, it may pose a greater risk of leaching into groundwater compared to the more hydrophobic Benz(a)anthracene. nih.gov The behavior of these polar derivatives is less predictable from the behavior of their parent compounds, making them a distinct class of contaminants. mdpi.comresearchgate.net

Persistence and Degradation: The presence of the hydroxyl group makes the aromatic ring structure more susceptible to further microbial attack and ring cleavage, potentially leading to faster degradation and mineralization compared to the parent compound. However, Oxy-PAHs can also exhibit significant persistence in the environment. nih.gov In some cases, concentrations of Oxy-PAHs have been observed to increase during the bioremediation of PAH-contaminated sites, as they are formed as intermediate transformation products. nih.govresearchgate.net

Microbial Degradation of the Parent Compound

The table below presents findings on the microbial degradation of the parent compound, Benz(a)anthracene, which leads to the formation of hydroxylated metabolites like this compound.

| Microorganism/System | Initial Concentration | Duration | Degradation Efficiency | Metabolites Identified |

| Mycobacterium sp. strain RJGII-135 | Not specified | Not specified | Significant degradation | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol, ring cleavage products nih.gov |

| Immundisolibacter sp. (in soil microcosms) | Not specified | Not specified | Key degrader of Benz(a)anthracene | Utilizes novel aromatic ring-hydroxylating dioxygenases |

Distribution of Benz(a)anthracene Transformation Products in Soil

Data on the distribution of specific hydroxylated metabolites like this compound in soil compartments are limited. The table below illustrates a general, conceptual distribution of PAH transformation products based on their properties.

| Soil Compartment | Associated Compounds | Governing Properties |

| Soil Organic Matter | Parent PAHs (e.g., Benz(a)anthracene) | High hydrophobicity, strong sorption |

| Soil Pore Water | Hydroxylated PAHs (e.g., this compound) and other Oxy-PAHs | Increased polarity and water solubility, lower sorption nih.govmdpi.com |

| Mineral Surfaces | Polar metabolites | Potential for adsorption via polar functional groups |

Synthetic Strategies for Benz a Anthracen 9 Ol and Mechanistic Probes

Chemical Synthesis of Benz(a)anthracen-9-ol for Research Applications

The synthesis of specific isomers of hydroxylated benz[a]anthracene, such as this compound, is essential for toxicological and metabolic research. Direct synthesis provides pure standards for the identification of metabolites and for conducting in-vitro experiments.

Achieving regioselectivity in the hydroxylation of a large, non-symmetric polycyclic aromatic hydrocarbon like benz[a]anthracene is a significant chemical challenge. Direct oxidation of the parent hydrocarbon often leads to a mixture of products. Therefore, targeted strategies are employed to introduce an oxygen functional group at a specific position, such as C9.

One plausible and effective strategy is adapted from the synthesis of similar phenols like anthracen-9-ol. chemicalbook.com This approach involves the oxidation of a precursor molecule where the desired position is already functionalized. The synthesis can proceed via the Baeyer-Villiger oxidation of 9-formylbenz[a]anthracene. In this reaction, the aldehyde is treated with an oxidizing agent, such as sodium percarbonate in acetic acid, to yield the corresponding formate (B1220265) ester. Subsequent hydrolysis of this ester under basic conditions yields the target phenol, this compound. This multi-step process ensures that the hydroxyl group is introduced exclusively at the C9 position.

Table 1: Key Steps in a Regioselective Synthesis of this compound

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 9-Formylbenz[a]anthracene | Sodium Percarbonate, Acetic Acid | Benz[a]anthracen-9-yl formate | Baeyer-Villiger oxidation to create a formate ester. |

Broader synthetic strategies for producing the core benz[a]anthracene skeleton are foundational for accessing a variety of oxygenated derivatives. rsc.org These methods build the polycyclic ring system, which can then be further modified.

A classic and efficient method involves a Diels-Alder reaction. This approach constructs the benz[a]anthracene nucleus through the cycloaddition of an ortho-quinodimethane with a 1,2-dihydronaphthalene. The resulting hexahydrobenz[a]anthracene intermediate is then easily oxidized to the fully aromatic system. This core structure can serve as a precursor for various oxygenated derivatives.

More recent methodologies utilize modern cross-coupling and metathesis reactions. One such strategy employs a Suzuki-Miyaura coupling reaction, followed by isomerization and a ring-closing metathesis step to construct the final benzene (B151609) ring of the benz[a]anthracene skeleton. researchgate.net This versatile approach allows for the synthesis of complex, substituted benz[a]anthracenes that can be converted to quinones and other oxygenated forms. researchgate.net Research has led to the successful synthesis of numerous oxygenated derivatives, which are vital for studying the phototoxicity and metabolism of PAHs. nih.gov

Table 2: Examples of Synthesized Oxygenated Benz[a]anthracene Derivatives

| Compound | Synthetic Method Highlight | Research Application | Reference |

|---|---|---|---|

| 2-Hydroxybenz[a]anthracene | Commercially available standard | Phototoxicity studies | nih.gov |

| 3-Hydroxybenz[a]anthracene | Commercially available standard | Phototoxicity studies | nih.gov |

| 7,12-Dihydroxybenz[a]anthracene | Enzymatic oxidation using dioxygenase | Bioremediation research | nih.gov |

Preparation of Labeled this compound for Metabolic and Environmental Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic pathways and environmental distribution of pollutants. The synthesis of this compound containing isotopes such as Carbon-14 (¹⁴C) or tritium (B154650) (³H) allows for highly sensitive detection in complex biological or environmental samples.

The general strategy for preparing labeled this compound involves incorporating a labeled precursor at an early stage of the synthesis. For example, in building the benz[a]anthracene skeleton, a ¹⁴C-labeled starting material can be used. Drawing from established methods for labeling similar PAHs, one could utilize ¹⁴C-labeled carbon dioxide with a suitable Grignard reagent to introduce the isotope into one of the aromatic rings. osti.gov This labeled benz[a]anthracene core would then be carried through the subsequent functionalization and oxidation steps, as described in section 3.1.1, to yield the final labeled this compound. The position of the label is determined by the choice of the initial labeled reagent and the synthetic route.

Stereoselective Synthesis of Benz[a]anthracene Metabolites (e.g., 8,9-oxide) for Mechanistic Investigations

The biological activity of benz[a]anthracene is often linked to its metabolic activation into reactive epoxides. The synthesis of specific stereoisomers (enantiomers) of these metabolites, such as benz[a]anthracene 8,9-oxide, is critical for investigating their role in carcinogenesis and for understanding the stereoselectivity of metabolic enzymes. nih.govelectronicsandbooks.com

The synthesis of optically pure benz[a]anthracene 8,9-oxide has been achieved and is a key tool for such mechanistic studies. rsc.org A common synthetic route begins with the partial reduction of the parent benz[a]anthracene to form 8,9,10,11-tetrahydrobenz[a]anthracene. This reduced intermediate is then treated to form a bromohydrin, which is a precursor to the epoxide. To achieve stereoselectivity, a chiral auxiliary, such as a menthyloxyacetoxy group, can be introduced. rsc.org This allows for the separation of diastereomers, and after subsequent chemical steps, yields an optically pure epoxide. For example, the (–)-enantiomer of benz[a]anthracene 8,9-oxide has been unequivocally assigned the [8S,9R] configuration through this method. rsc.org The synthesis and chemical and enzymatic reactions of the 8,9-oxide have been described in detail, providing insight into its conversion to the corresponding dihydrodiol. portlandpress.com

Table 3: Stereoisomers of Benz[a]anthracene Oxides in Mechanistic Studies

| Metabolite | Absolute Configuration | Synthetic Approach | Significance | Reference |

|---|---|---|---|---|

| (–)-Benz[a]anthracene 8,9-oxide | [8S,9R] | Resolution via diastereomers with chiral auxiliary | Allows study of specific enantiomer's reactivity and metabolism. | rsc.org |

| (+)-Benz[a]anthracene 8,9-oxide | [8R,9S] | Enzymatic formation via cytochrome P-450c | Major metabolite from enzymatic oxidation; precursor to (8R,9R)-dihydrodiol. | nih.govrsc.org |

Advanced Analytical Methodologies in Benz a Anthracen 9 Ol Research

Chromatographic Techniques for Separation and Quantification of Benz(a)anthracen-9-ol

Chromatography is the cornerstone of analytical methodologies for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The separation of this compound from its isomers and other metabolites is a critical step that relies on the principles of differential partitioning between a mobile phase and a stationary phase.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For hydroxylated PAHs like this compound, direct analysis by GC is challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. To overcome these limitations, derivatization is a mandatory step prior to GC-MS analysis. chromatographyonline.comoup.com

The most common derivatization strategy is trimethylsilylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Another approach involves methylation to form the more volatile methoxy (B1213986) derivative. chromatographyonline.com

The derivatized this compound is then injected into the GC system, which is typically equipped with a capillary column. Non-polar or mid-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), are commonly employed for the separation of PAH derivatives. researchgate.netresearchgate.net A programmed temperature gradient is used to elute compounds based on their boiling points and interaction with the stationary phase.

The mass spectrometer, coupled to the GC, serves as a highly selective and sensitive detector. In electron ionization (EI) mode, the derivatized molecule fragments in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often utilized, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. researchgate.netnih.gov For instance, the analysis would monitor the molecular ion of the TMS-derivatized this compound and a few of its most abundant fragment ions. For even greater specificity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, which involves the selection of a precursor ion and the monitoring of its specific product ions. researchgate.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Trimethylsilylation (e.g., with BSTFA) | Increases volatility and thermal stability |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separation of analytes |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Mobile phase for analyte transport |

| Injector Temperature | 280-300°C | Ensures rapid volatilization of the sample |

| Oven Program | Initial temp ~80°C, ramped to ~320°C | Separates compounds by boiling point |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic fragmentation patterns |

| MS Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | Enhances sensitivity and selectivity |

Liquid chromatography (LC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), offer high-resolution separation of complex mixtures.

Reversed-phase chromatography is the most common mode used for the separation of hydroxylated PAHs. mdpi.com In this technique, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. chromatographyonline.comnih.gov The separation is achieved by a gradient elution program, where the mobile phase composition is gradually changed, typically from a high-polarity mixture (e.g., water/acetonitrile) to a lower-polarity mixture (e.g., high percentage of acetonitrile (B52724) or methanol). This allows for the elution of compounds over a wide range of polarities.

Advanced Detectors for HPLC: While a standard UV-Vis detector can be used, more advanced detectors provide superior sensitivity and selectivity for this compound analysis.

Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides valuable information for peak identification, as the UV spectrum is a characteristic property of the molecule. It allows for the assessment of peak purity and the selection of the optimal wavelength for quantification post-acquisition. chromatographyonline.com

Fluorescence Detector (FLD): Fluorescence detection is highly sensitive and selective for aromatic compounds that fluoresce, such as PAHs and their hydroxylated metabolites. researchgate.netnih.gov The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. By using wavelength programming, the excitation and emission wavelengths can be optimized for different compounds as they elute from the column, maximizing the sensitivity for each analyte in a mixture. researchgate.netgcms.cz This selectivity significantly reduces interference from non-fluorescent matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer provides the highest level of selectivity and confirmatory power. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common interfaces used for the analysis of OH-PAHs. obrnutafaza.hr ESI is generally preferred for polar compounds and is often operated in negative ion mode for phenolic compounds like this compound, which readily deprotonate to form the [M-H]⁻ ion. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the analyte, making it the gold standard for quantitative analysis in complex matrices. researchgate.netnews-medical.net

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| Diode Array (DAD) | UV-Vis Absorbance | Provides spectral information for identification; Universal for chromophoric compounds. | Moderate sensitivity; Less selective than FLD or MS. |

| Fluorescence (FLD) | Excitation and Emission of Light | High sensitivity; High selectivity for fluorescent compounds. researchgate.netnih.gov | Only applicable to fluorescent analytes. |

| Mass Spectrometry (MS/MS) | Mass-to-charge ratio analysis | Highest selectivity and sensitivity; Provides structural information. researchgate.netnews-medical.net | Higher cost and complexity; Susceptible to matrix effects. |

Spectroscopic Identification of this compound and its Biotransformation Products

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings would appear in the downfield region, typically between 7.0 and 9.5 ppm. The presence of the electron-donating hydroxyl group at the C-9 position would cause a noticeable upfield shift (to a lower ppm value) for the ortho-protons (H-8 and H-10) and the para-proton (H-7) relative to their positions in the parent benz(a)anthracene (B33201) molecule, due to increased electron density at these positions. waters.com The specific chemical shifts and the coupling constants (J-values) between adjacent protons provide crucial information about their connectivity and spatial relationships.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-9) would show a significant downfield shift compared to other aromatic carbons due to the deshielding effect of the oxygen atom.

For complete and unambiguous assignment of all proton and carbon signals, especially for complex biotransformation products where multiple hydroxyl groups or other functionalities might be present, advanced 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons within the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the different fragments of the molecule and confirming the position of substituents.

By combining the information from these various NMR experiments, a complete and unambiguous three-dimensional structure of this compound and its metabolites can be established.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown metabolites. Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are commonly used for this purpose. researchgate.netresearchgate.net

When analyzing the biotransformation of this compound, HRMS can detect the parent compound and its metabolites in a biological or environmental extract. The accurate mass of the molecular ion of this compound (C₁₈H₁₂O) is 244.0888 Da. If, for example, a metabolite is detected with an accurate mass of 260.0837 Da, this would correspond to an elemental formula of C₁₈H₁₂O₂, suggesting the addition of a second oxygen atom (dihydroxylation). Further biotransformation products, such as glucuronide or sulfate (B86663) conjugates, would show characteristic mass shifts corresponding to the addition of these moieties (e.g., +176.0321 Da for glucuronic acid).

Tandem mass spectrometry (MS/MS) performed on an HRMS platform provides further structural information through fragmentation analysis. researchgate.net The protonated or deprotonated molecular ion of a metabolite is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are also measured with high mass accuracy. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or a hydrogen radical. The fragmentation patterns of its metabolites can help to pinpoint the location of additional functional groups. This combination of accurate mass measurement of both precursor and product ions is a powerful strategy for profiling and tentatively identifying the full range of metabolites formed from this compound.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in real-world samples is complicated by the complexity of the sample matrix (e.g., soil, water, urine, plasma). These matrices contain a vast number of endogenous and exogenous compounds that can interfere with the analysis. Therefore, an effective sample preparation procedure is crucial to isolate the analyte of interest, remove interferences, and pre-concentrate the analyte to a level suitable for instrumental analysis.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. gov.bc.ca

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating analytes from liquid samples. nih.govnih.govobrnutafaza.hr For hydroxylated PAHs, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. The sample is loaded onto the sorbent, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for PAHs. news-medical.netnih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a cleanup step using dispersive SPE with various sorbents.

Matrix Effects: Despite cleanup procedures, co-extracted matrix components can still interfere with the analysis, particularly in LC-MS. This phenomenon, known as the matrix effect, refers to the alteration (suppression or enhancement) of the ionization efficiency of the target analyte by co-eluting compounds. oup.comnih.gov Matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Strategies to mitigate matrix effects include:

Optimizing Sample Cleanup: More rigorous or selective cleanup procedures (e.g., using multiple SPE sorbents) can remove a greater proportion of interfering compounds. nih.gov

Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from matrix components can reduce interference at the ion source.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their effect on ionization. However, this may compromise the method's sensitivity if the analyte concentration is very low. nih.gov

Use of Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled this compound) is added to the sample at the beginning of the preparation process. This internal standard behaves almost identically to the native analyte throughout extraction, chromatography, and ionization, thus experiencing the same degree of matrix effect. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for both losses during sample preparation and ionization suppression/enhancement. oup.com

Matrix-Matched Calibration: Calibration standards are prepared in extracts of a blank matrix that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov

| Technique/Strategy | Description | Application Context |

|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Water samples, biological fluids. obrnutafaza.hr |

| QuEChERS | Extraction with acetonitrile followed by salting out and dispersive SPE cleanup. | Food, soil, and other solid samples. news-medical.netnih.gov |

| Isotope-Labeled Internal Standards | Use of a labeled analog of the analyte to correct for recovery and matrix effects. | Considered the gold standard for quantitative LC-MS and GC-MS. oup.com |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract. | Used when a representative blank matrix is available. nih.gov |

Environmental Biotransformation and Biodegradation of Benz a Anthracen 9 Ol and Its Precursors

Microbial Degradation Pathways of Benz[a]anthracene by Bacterial Strains

Bacteria employ sophisticated enzymatic systems to dismantle the complex structure of benz[a]anthracene. The initial attack involves the incorporation of molecular oxygen, leading to the formation of reactive intermediates that are subsequently channeled into central metabolic pathways.

Initial Enzymatic Oxidations (Dioxygenase-Mediated)

The bacterial degradation of benz[a]anthracene is typically initiated by a multi-component enzyme system known as ring-hydroxylating dioxygenase. karger.com This enzymatic complex catalyzes the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus, forming vicinal cis-dihydrodiols. pjoes.com This initial oxidation is a critical step, as it destabilizes the aromatic ring, making it susceptible to subsequent enzymatic cleavage.

Different bacterial strains exhibit regioselectivity in their initial dioxygenase attack on the benz[a]anthracene molecule. For instance, mutant strains of Beijerinckia sp. have been shown to oxidize benz[a]anthracene at the 1,2-, 8,9-, or 10,11-positions. pjoes.com Similarly, Mycobacterium sp. strain RJGII-135 primarily forms the 5,6-dihydrodiol, with secondary production of 8,9- and 10,11-dihydrodiols. pjoes.com The recombinant protein Baa from Rhodococcus sp. P14 has been demonstrated to oxidize benz[a]anthracene to 7,12-dihydroxybenz[a]anthracene. nih.gov In some cases, four distinct biotransformation pathways have been proposed, with initial oxidation occurring at the 1,2-, 5,6-, 10,11-, and 7,12-positions. nih.gov

| Bacterial Strain | Position of Initial Oxidation | Resulting Dihydrodiol/Metabolite | Reference |

|---|---|---|---|

| Beijerinckia sp. B836 (mutant) | 1,2- | cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene | pjoes.com |

| 8,9- | Not specified | pjoes.com | |

| 10,11- | Not specified | pjoes.com | |

| Mycobacterium sp. strain RJGII-135 | 5,6- (major) | 5,6-BAA-dihydrodiol | nih.gov |

| 10,11- (confirmed) | 10,11-BAA-dihydrodiol | nih.gov | |

| Rhodococcus sp. P14 | 7,12- | 7,12-dihydroxybenz[a]anthracene | nih.gov |

| Sphingobium yanoikuyae (mutant strain B8/36) | 1,2-, 5,6-, 10,11-, 7,12- | Not specified | nih.gov |

Ring Fission Products and Downstream Metabolites

Following the formation of cis-dihydrodiols, the metabolic pathway proceeds with the enzymatic dehydrogenation to form dihydroxylated intermediates. These catecholic compounds are then substrates for ring-cleavage dioxygenases, which catalyze the fission of the aromatic ring. This can occur via ortho or meta cleavage pathways, leading to the formation of aliphatic carboxylic acids.

In the degradation of benz[a]anthracene by Sphingobium sp. strain KK22, a number of downstream metabolites have been identified. nih.gov The oxidation of the benz[a]anthracene molecule at both the linear kata and angular kata ends was indicated by the unambiguous identification of 1-hydroxy-2- and 2-hydroxy-3-naphthoic acids. researchgate.net Further degradation leads to the formation of metabolites with two and single aromatic rings, including 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid and salicylic acid. nih.govresearchgate.net The proposed pathway for the biotransformation of benz[a]anthracene by this strain suggests an ortho cleavage event of a dihydroxylated anthracene (B1667546) product. nih.gov

| Bacterial Strain | Precursor Metabolite | Ring Fission/Downstream Metabolite | Reference |

|---|---|---|---|

| Sphingobium sp. strain KK22 | Benz[a]anthracene | 1-Hydroxy-2-naphthoic acid | nih.govresearchgate.net |

| 2-Hydroxy-3-naphthoic acid | nih.govresearchgate.net | ||

| 1,2-dihydroxyanthracene | 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | nih.govresearchgate.net | |

| Salicylic acid | nih.govresearchgate.net | ||

| Beijerinckia sp. | cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene | 1-hydroxy-2-carboxyanthracene | pjoes.com |

Phylogenetic Analysis of Degrading Microorganisms

A diverse range of bacterial genera have been identified with the capacity to degrade benz[a]anthracene. Phylogenetic analysis, often based on 16S rRNA gene sequencing, has been instrumental in characterizing these microorganisms. The identified bacteria are taxonomically diverse and are frequently isolated from contaminated environments such as soil from former coal gasification sites and oil-polluted soils. nih.govjeb.co.in

Genera that have been shown to contain benz[a]anthracene-degrading species include Sphingobium, Mycobacterium, Rhodococcus, Bacillus, and Ochrobactrum. nih.govjeb.co.ingavinpublishers.com For example, Sphingobium sp. strain KK22 was isolated from a phenanthrene enrichment culture and was found to biotransform benz[a]anthracene. nih.gov Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, is capable of degrading pyrene, benz[a]anthracene, and benzo[a]pyrene. nih.gov More recent studies have identified Bacillus flexus and Ochrobactrum anthropi from oil-polluted soils as potent degraders of phenanthrene and anthracene. jeb.co.in

| Genus | Specific Strain(s) | Isolation Source | Reference |

|---|---|---|---|

| Sphingobium | strain KK22, S. yanoikuyae B1, S. yanoikuyae B8/36 | Soil, phenanthrene enrichment culture | nih.govnih.gov |

| Mycobacterium | strain RJGII-135, M. vanbaalenii PYR-1 | Former coal gasification site soil | nih.govnih.gov |

| Rhodococcus | sp. P14 | Sediment with crude oil contamination | karger.comnih.gov |

| Bacillus | B. flexus, B. cereus | Oil-polluted soils, rhizospheric soil | jeb.co.innih.gov |

| Ochrobactrum | O. anthropi | Oil-polluted soils | jeb.co.in |

| Terrabacter | sp. | Urban roadside soils | researchgate.net |

Fungal Biotransformation Mechanisms of Benz[a]anthracene

Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that are highly effective in the degradation of a wide range of recalcitrant organic pollutants, including high-molecular-weight PAHs like benz[a]anthracene.

Involvement of Laccase and Peroxidase Enzymes

The fungal degradation of benz[a]anthracene is primarily mediated by extracellular ligninolytic enzymes, such as laccases and peroxidases. researchgate.net These enzymes have a low substrate specificity, which allows them to oxidize a broad spectrum of compounds. Laccases, which are multicopper oxidases, can oxidize both phenolic and non-phenolic compounds. rsc.org The oxidation of non-phenolic substrates like benz[a]anthracene by laccases often requires the presence of small redox mediators. asm.org

Fungi such as Trametes versicolor and Coriolopsis gallica produce laccases that have been shown to oxidize PAHs. asm.orgnih.gov Purified laccase from T. versicolor can oxidize both anthracene and benzo[a]pyrene. asm.org Similarly, laccase from C. gallica has been shown to oxidize a range of PAHs, including anthracene. nih.gov In addition to laccases, manganese peroxidases (MnP) and lignin peroxidases (LiP) are also implicated in the fungal metabolism of PAHs. nih.gov

Quinone Formation as Metabolic Intermediates

A characteristic feature of the fungal biotransformation of benz[a]anthracene is the formation of quinones as key metabolic intermediates. researchgate.net The initial enzymatic oxidation of the PAH molecule by laccases or peroxidases leads to the formation of a cation radical, which is then non-enzymatically converted to a quinone.

In the degradation of benz[a]anthracene by the ligninolytic fungus Irpex lacteus, the first step of metabolization is the transformation to benz[a]anthracene-7,12-dione. nih.gov This quinone is then further metabolized through at least two different pathways, one of which aligns with the anthracene metabolic pathway of this fungus, leading to the formation of 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov The formation of benz[a]anthracene-7,12-dione has also been reported as a metabolite produced during the degradation of benz[a]anthracene by Mycobacterium vanbaalenii strain PYR1. researchgate.net The oxidation of anthracene by laccases from Trametes versicolor consistently yields anthraquinone as the major end product. asm.org

| Fungal Species | PAH Substrate | Quinone Intermediate | Reference |

|---|---|---|---|

| Irpex lacteus | Benz[a]anthracene | Benz[a]anthracene-7,12-dione | nih.gov |

| Trametes versicolor | Anthracene | Anthraquinone | asm.org |

| Aspergillus terricola | Benz[a]anthracene | Quinones (general) | researchgate.net |

Environmental Factors Influencing Biotransformation Efficiency

The efficiency of microbial biotransformation of benz(a)anthracen-9-ol and its precursor, benz(a)anthracene (B33201), in the environment is not absolute and is influenced by a variety of physicochemical and biological factors. These factors can dictate the rate and extent of degradation by affecting both the microorganisms and the contaminants themselves. Key environmental variables include the availability of the compound to the microbes and the concentration at which it is present, as well as ambient conditions such as salinity and pH. Understanding these factors is crucial for predicting the environmental fate of these compounds and for developing effective bioremediation strategies.

Role of Bioavailability and Substrate Concentration

The bioavailability of polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene, is a primary limiting factor in their biodegradation. nih.gov Due to their hydrophobic nature and low water solubility, these compounds strongly adsorb to soil organic matter and sediment particles, rendering them less accessible to microbial attack. nih.govtpsgc-pwgsc.gc.ca The degradation process is largely dependent on the concentration of the PAH that is dissolved in the aqueous phase. tpsgc-pwgsc.gc.ca

Bioavailability: The low water solubility of PAHs decreases as the number of aromatic rings increases, which means that higher molecular weight compounds like benz(a)anthracene have very low bioavailability. nih.gov This persistence can be attributed to factors such as sorption to particles, which sequesters the compounds from degrading microorganisms. The interaction with soil components like humic acid can further complicate bioavailability. While humic acid can adsorb benz(a)anthracene, studies have shown that even sorbed fractions can remain available for microbial degradation, although aging can convert them into less accessible bound-residue fractions. nih.gov Some microorganisms have evolved to produce biosurfactants, which are surface-active compounds that can increase the substrate's availability and facilitate its uptake and degradation. nih.gov

Substrate Concentration: The concentration of PAHs significantly influences microbial degradation activity. mdpi.com High concentrations can be toxic to microorganisms, leading to the inhibition of their metabolic activities. mdpi.comnih.gov Conversely, very low concentrations may not be sufficient to induce the production of the necessary degradative enzymes by the microbes. mdpi.com

Research on various PAHs has demonstrated this concentration-dependent effect. For instance, a study on the degradation of a PAH mixture by Pseudomonas aeruginosa NG4 found that the optimal concentration for degradation was 300 ppm. nih.gov At higher concentrations (500, 750, and 1000 ppm), the degradation efficiency declined, even though the bacterial growth was not affected. nih.gov Similarly, the removal of anthracene and benzo[a]pyrene in soil systems decreased as the initial total PAH concentration increased from 50 mg/kg to 1000 mg/kg, likely due to the adverse effects of high PAH concentrations on the microbial community structure. nih.gov

Table 1: Effect of Substrate Concentration on PAH Degradation Efficiency

| PAH Compound | Organism/System | Optimal Concentration | Effect of Higher Concentration | Reference |

|---|---|---|---|---|

| Anthracene, Naphthalene, Phenanthrene, etc. | Pseudomonas aeruginosa NG4 | 300 ppm | Decreased degradation efficiency at 500, 750, and 1000 ppm | nih.gov |

| Anthracene, Benzo[a]pyrene | Ryegrass–microbe–soil systems | 50 mg/kg | Decreased removal efficiency at 250 and 1000 mg/kg | nih.gov |

Impact of Salinity and pH on Microbial Activity

Impact of pH: Soil and sediment pH is a critical factor that governs the metabolic activity of microorganisms involved in PAH degradation. Generally, a neutral to slightly alkaline pH is considered optimal for the bacterial degradation of PAHs. researchgate.netnih.gov Studies have shown that a soil pH of 7.5 is most suitable for the degradation of several PAHs, including phenanthrene, anthracene, fluoranthene, and pyrene. researchgate.netomicsonline.org At this pH, degradation was significantly faster compared to more acidic (pH 5, 6.5) or more alkaline conditions. researchgate.net

The microbial populations responsible for degradation also shift with pH. Bacteria tend to dominate PAH degradation in neutral soils, while fungi play a more active role in acidic conditions. researchgate.net For example, Penicillium species are more prevalent at acidic pH, whereas Aspergillus species are more common at pH 7.5-8. researchgate.net However, extreme shifts in pH can damage soil structure and negatively impact microbial activity. researchgate.net In the context of anaerobic degradation of benz(a)anthracene, biodegradation efficiency was found to increase from 15.6% at pH 6.5 to 33.7% at pH 10, but then decreased at pH 11, indicating that extreme alkaline conditions can also be detrimental to microbial viability. researcherslinks.com

Table 2: Influence of pH on PAH Degradation

| PAH Compound(s) | Optimal pH | Key Findings | Dominant Microbes | Reference |

|---|---|---|---|---|

| Phenanthrene, Anthracene, Fluoranthene, Pyrene | 7.5 | 50% degradation within 3 days, significantly faster than at acidic pH. | Bacteria (e.g., Aspergillus species prevalent at pH 7.5-8) | researchgate.netomicsonline.org |

| Various PAHs | 5.2 | Small pH shifts can have dramatic effects on the degradation of low concentrations of xenobiotics. | Autochthonous microflora | nih.gov |

| Benz(a)anthracene (anaerobic) | 10 | Degradation efficiency increased from 15.6% at pH 6.5 to 33.7% at pH 10, but decreased at pH 11. | Anaerobic bacteria | researcherslinks.com |

Impact of Salinity: Salinity is another significant environmental stressor that can inhibit the biodegradation of PAHs. In oilfield soils, which are often contaminated with both PAHs and high salt concentrations, soil salinity can alter microbial community structures and metabolic functions. nih.gov

While low soil salinity (e.g., 1% NaCl) has been observed to slightly increase the PAH degradation rate, higher salt concentrations (e.g., 3% NaCl) significantly restrain biodegradation. nih.gov Increasing salinity leads to a decrease in bacterial community diversity, the abundance of PAH-degrading genes, and the activity of soil enzymes crucial for the breakdown of organic matter. nih.gov High salinity favors the growth of salt-tolerant and halophilic genera, such as Acinetobacter and Halomonas, over typical PAH-degrading microbes. nih.gov The inhibitory effect of salinity is also evident from the negative correlation between soil conductivity and PAH degradation rates, soil enzyme activities, and the abundance of degradation genes. nih.gov In a study conducted in a moderately saline aquatic environment, the degradation of anthracene and benz(a)anthracene was observed, but the process did not follow a consistent reduction pattern, indicating the complex influence of the saline conditions. researchgate.net

Mechanistic Biochemical Interactions of Benz a Anthracen 9 Ol

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in Biological Systems

The biological activity of Benz(a)anthracen-9-ol is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide frameworks for understanding how the molecular architecture of this compound and its analogs influences their biochemical interactions.

The position of the hydroxyl group on the benz[a]anthracene skeleton is a critical determinant of the molecule's electronic properties and subsequent reactivity. The anthracene (B1667546) core of the molecule is known for its reactivity at the 9 and 10 positions. The introduction of a hydroxyl group at the 9-position, an electron-donating group, can be expected to influence the electron density distribution across the aromatic system. This alteration in electronic structure can affect the molecule's susceptibility to further metabolic transformations, such as oxidation, which can lead to the formation of more reactive species.

Computational studies on related anthracene derivatives suggest that the presence of an electron-donating group can modulate the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity in processes like electrophilic attack, a key step in the formation of DNA adducts. researchgate.net Specifically, the hydroxyl group can enhance the electron density in the aromatic rings, potentially making other positions more susceptible to oxidative metabolism. The precise impact of the 9-hydroxyl group on the electronic properties of benz[a]anthracene requires specific computational analysis, but the general principles of physical organic chemistry suggest a significant modulation of its reactivity profile compared to the parent compound.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of chemicals based on their molecular descriptors. For hydroxylated PAHs like this compound, several molecular descriptors have been identified as important predictors of their interaction with biological systems. nih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

A QSAR study focusing on the noncovalent interactions between hydroxylated PAHs and DNA identified molecular size, polarizability, and electrostatic potential as key determinants of binding affinity. nih.gov Larger molecular size and greater polarizability generally lead to stronger van der Waals interactions, while the electrostatic potential is crucial for hydrogen bonding and other electrostatic interactions. Predictive models for the biological activity of hydroxylated PAHs often incorporate these descriptors to estimate endpoints such as genotoxicity or receptor binding affinity.

Table 1: Key Molecular Descriptors in QSAR Models for Hydroxylated PAHs

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Electrostatic potential | Governs reactivity, participation in redox reactions, and electrostatic interactions with biological macromolecules. |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Influences the fit of the molecule into receptor binding pockets and accessibility to metabolic enzymes. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the partitioning of the molecule into cellular membranes and hydrophobic pockets of proteins. |

| Quantum Chemical | Polarizability, Hardness, Electronegativity | Provides insights into the molecule's ability to undergo chemical reactions and form non-covalent interactions. |

This table provides examples of descriptor categories and their relevance based on general QSAR principles for PAHs and their derivatives.

Alkylation, the addition of an alkyl group to the benz[a]anthracene structure, has been shown to significantly affect its biological potency, particularly its ability to activate the Aryl Hydrocarbon Receptor (AhR). nih.gov While these studies primarily focus on the parent compound, the findings have implications for understanding the activity of its hydroxylated metabolites. The position of the alkyl group can either enhance or diminish the AhR-activating potential of the molecule. This is attributed to alterations in the molecule's shape, size, and electronic properties, which in turn affect its ability to bind to the AhR. nih.gov

The introduction of an alkyl group can influence the metabolic fate of the molecule, potentially directing metabolism towards or away from the formation of hydroxylated derivatives like this compound. Furthermore, if this compound itself is alkylated, these substitutions would be expected to modulate its interaction with the AhR in a position-dependent manner, similar to the parent compound.

Molecular Mechanisms of Interaction with Biological Systems

The biological activity of this compound is mediated through its direct interaction with cellular macromolecules, leading to a cascade of downstream events. The primary mechanisms of concern are the formation of DNA adducts, leading to genotoxicity, and the activation of the Aryl Hydrocarbon Receptor, which results in altered gene expression.

The genotoxicity of many PAHs is linked to the metabolic formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.gov For benz[a]anthracene, the primary pathway to genotoxicity involves its metabolic conversion to diol epoxides. nih.gov While direct evidence for DNA adduct formation by this compound is limited, it is plausible that this compound can be a precursor to further metabolic activation.

Metabolites of benz[a]anthracene have been shown to exhibit cytotoxic and genotoxic effects. nih.gov It is hypothesized that phenolic metabolites, such as this compound, can undergo further oxidation to form quinones or other reactive species that can then bind to DNA or generate reactive oxygen species (ROS), leading to oxidative DNA damage. Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that hydroxymethyl derivatives can serve as intermediates in the formation of DNA adducts. mdpi.comnih.gov This suggests that the hydroxyl group of this compound could potentially be a site for further metabolic reactions that lead to genotoxic species.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. wikipedia.org Upon binding to a ligand like a PAH or its metabolite, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. wikipedia.org

Hydroxylated PAHs, including metabolites of benzo[k]fluoranthene (B33198) such as 3-, 8-, and 9-hydroxybenzo[k]fluoranthene, have been shown to be potent inducers of CYP1 enzymes, indicating their ability to act as AhR agonists. nih.gov It is therefore highly probable that this compound also functions as an AhR agonist. Activation of the AhR by such compounds leads to the transcriptional induction of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.govnih.gov

The induction of these enzymes can have a dual effect. On one hand, it can lead to the detoxification and elimination of the compound. On the other hand, it can enhance the metabolic activation of the parent PAH or other pro-carcinogens to more potent genotoxic metabolites. The transcriptional response to AhR activation is complex and can also involve genes related to cell cycle control, apoptosis, and immune responses.

Table 2: Putative AhR-Mediated Transcriptional Responses to this compound

| Gene | Function | Consequence of Induction |

| CYP1A1 | Xenobiotic Metabolism (Phase I) | Detoxification and metabolic activation of PAHs. |

| CYP1B1 | Xenobiotic Metabolism (Phase I) | Primarily involved in the metabolic activation of PAHs to carcinogenic metabolites. nih.gov |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 (Phase II) | Detoxification of quinones, reducing oxidative stress. |

| GSTA1 | Glutathione (B108866) S-Transferase A1 (Phase II) | Conjugation of reactive metabolites for excretion. |

| UGT1A1 | UDP Glucuronosyltransferase 1A1 (Phase II) | Conjugation of hydroxylated metabolites for excretion. |

This table is based on the known transcriptional responses to AhR activation by PAHs and their hydroxylated metabolites and represents a putative response to this compound.

Oxidative Stress Pathways and Cellular Antioxidant Responses

The metabolism of benz(a)anthracene (B33201) to phenolic derivatives, such as this compound, is a critical step that can initiate oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS) through metabolic cycling, which in turn triggers a cascade of cellular antioxidant defense mechanisms. The resulting imbalance between ROS production and the cell's ability to neutralize them can lead to significant oxidative damage to crucial cellular components.

Generation of Reactive Oxygen Species (ROS)

Phenolic and dihydrodiol metabolites of benz(a)anthracene are key players in the production of ROS. The primary mechanism is redox cycling, where these metabolites undergo enzymatic and non-enzymatic oxidation to form catechols and corresponding o-quinones. acs.orgacs.org This cycling process is a significant source of superoxide (B77818) anion radicals and hydrogen peroxide. acs.org

Research on various benz(a)anthracene metabolites has elucidated several pathways for ROS generation:

Enzymatic Oxidation: Dihydrodiol dehydrogenase, an enzyme in the aldo-keto reductase superfamily, can catalyze the oxidation of benz(a)anthracene dihydrodiols into catechols. nih.gov These catechols can then autoxidize to o-quinones, a reaction that produces a burst of superoxide anions (O₂⁻•) and subsequently hydrogen peroxide (H₂O₂). acs.org

Non-Enzymatic Autoxidation: Certain metabolites, like benz(a)anthracene-trans-3,4-dihydrodiol, can undergo non-enzymatic, copper-mediated autoxidation. acs.orgu-fukui.ac.jp This reaction also generates ROS, including hydrogen peroxide, which contributes to oxidative DNA damage. acs.orgu-fukui.ac.jp The presence of metal ions like Cu(II) facilitates this process, which is inhibited by copper chelators such as bathocuproine. acs.orgnih.gov

Photo-induced ROS Generation: Under UVA light irradiation, hydroxylated derivatives of benz(a)anthracene have been shown to generate singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.gov This singlet oxygen can initiate lipid peroxidation, demonstrating another pathway by which these metabolites can induce oxidative damage. nih.gov

The ROS generated through these pathways, including superoxide, hydrogen peroxide, and hydroxyl radicals (formed via Fenton chemistry), can cause widespread cellular damage. acs.orgnih.gov A significant consequence is the oxidation of DNA, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established marker of oxidative DNA damage. acs.orgnih.gov

| Reactive Oxygen Species (ROS) | Associated Generation Pathway | Key Mediators/Conditions | Reference |

|---|---|---|---|

| Superoxide Anion (O₂⁻•) | Autoxidation of catechol metabolites to o-quinones | Dihydrodiol Dehydrogenase (DD) | acs.org |

| Hydrogen Peroxide (H₂O₂) | Product of superoxide dismutation; Cu(II)-mediated autoxidation of dihydrodiols | Enzymatic cycling; Copper (Cu(II)) | acs.orgacs.orgnih.gov |

| Hydroxyl Radical (OH•) | Fenton chemistry involving H₂O₂ | Transition metals (e.g., Iron, Copper) | acs.org |

| Singlet Oxygen (¹O₂) | UVA photoirradiation of hydroxylated metabolites | UVA light | nih.gov |

Cellular Antioxidant Responses

The surge in intracellular ROS levels following exposure to benz(a)anthracene and its metabolites triggers a complex cellular antioxidant response. This response aims to mitigate the redox imbalance and protect the cell from damage. However, overwhelming ROS production can deplete these defenses. nih.govresearchgate.net

Key aspects of the cellular response include:

Depletion of Non-Enzymatic Antioxidants: The primary non-enzymatic antioxidant, glutathione (GSH), is a crucial scavenger of ROS. Studies on the parent compound, benz(a)anthracene, show that it can cause glutamine depletion, which in turn impairs the synthesis of glutathione, thereby weakening the cell's antioxidant shield. acs.org Exposure to benz(a)anthracene has been directly linked to significantly lower GSH levels in neuronal cells. nih.gov

Alteration of Antioxidant Enzyme Activity: The activity of critical antioxidant enzymes can be compromised. Research has demonstrated a significant decrease in the activities of catalase (CAT), which neutralizes hydrogen peroxide, and Glutathione S-transferase (GST), which conjugates toxins with GSH, following treatment with benz(a)anthracene. nih.gov

Induction of Antioxidant Response Genes: As a countermeasure to oxidative stress, cells can upregulate the expression of antioxidant genes. In human lung cell lines, exposure to polycyclic aromatic hydrocarbons has been shown to induce the expression of genes like HMOX1 (Heme Oxygenase 1) and TXNRD1 (Thioredoxin Reductase 1), which are key components of the cellular antioxidant defense system. researchgate.net This induction represents an attempt by the cell to re-establish redox homeostasis. researchgate.net

| Cellular Component | Observed Response | Mechanism/Impact | Reference |

|---|---|---|---|

| Glutathione (GSH) | Depletion | Impaired synthesis due to glutamine depletion; consumption during ROS scavenging. | nih.govacs.org |

| Catalase (CAT) | Decreased Activity | Reduced capacity to neutralize hydrogen peroxide. | nih.gov |

| Glutathione S-transferase (GST) | Decreased Activity | Diminished detoxification capacity. | nih.gov |

| HMOX1 and TXNRD1 Genes | Increased Expression | Compensatory upregulation of antioxidant defense pathways. | researchgate.net |

Ecological Research and Environmental Assessment Methodologies Pertaining to Benz a Anthracen 9 Ol

Research on Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

Direct research on the bioaccumulation and bioconcentration of Benz(a)anthracen-9-ol in either aquatic or terrestrial organisms has not been extensively reported. The assessment of its environmental persistence and potential for food web transfer is therefore largely inferred from studies of its parent compound, Benz(a)anthracene (B33201) (BaA), and the general behavior of OH-PAHs.

Organisms absorb PAHs, which can then be metabolized into various hydroxylated forms. nih.govnih.gov The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, varies significantly for BaA among different types of aquatic life. Fish are capable of metabolizing PAHs, which generally leads to lower BCF values for the parent compounds as they are transformed into more water-soluble metabolites for excretion. rivm.nl In contrast, invertebrates like crustaceans and mollusks are less efficient at this metabolic transformation, resulting in higher accumulation of parent PAHs. rivm.nl For instance, while BaA shows limited accumulation in fish like the fathead minnow (Pimephales promelas), its BCF in crustaceans can be very high, with reported values exceeding 10,000 L/kg. rivm.nlrivm.nl

The formation of this compound is a result of this metabolic process. While this transformation aids in the detoxification and elimination of the parent PAH, the fate and bioaccumulation potential of the hydroxylated metabolites themselves are a critical area of ongoing research. acs.org Studies have detected mono-hydroxylated metabolites of BaA, such as 3-hydroxylbenz[a]anthracene (3-OHBaA), in the bile of fish exposed to the parent compound, confirming its uptake and biotransformation. nih.gov However, the extent to which this compound and other metabolites are retained in tissues versus being excreted is not well-documented. Their higher polarity compared to parent PAHs suggests they are more water-soluble, which may lead to lower bioconcentration in fatty tissues. mdpi.com

| Organism Type | BCF Value (L/kg) | Accumulation Potential | Reference |

|---|---|---|---|

| Fish (General) | 260 | Low | rivm.nl |

| Crustaceans | 15,100 | Very High | rivm.nl |

| Mollusks | Generally >5000 | Very High | rivm.nl |

In Vitro and In Vivo Ecotoxicological Studies for Environmental Assessment

The ecotoxicological profile of this compound is not well-defined, but studies on related OH-PAHs provide a framework for understanding its potential environmental impacts.

There are no specific studies comparing the sensitivity of different species to this compound. However, research on other hydroxylated PAHs demonstrates that toxicity can be highly dependent on both the specific chemical structure (isomer) and the species being tested. For example, studies on zebrafish embryos have shown a wide range of developmental toxicities among different oxygenated PAHs. nih.govoregonstate.edu

The position of the hydroxyl group on the PAH structure is a critical determinant of biological activity. Research on hydroxychrysenes, another group of four-ring OH-PAHs, revealed regioselective toxicity in fish embryos, where different isomers induced distinct toxic effects. researchgate.net This principle of isomer-specific toxicity strongly suggests that this compound would possess a unique toxicity profile compared to other isomers like 3-OHBaA or 4-OHBaA. The variability in metabolic pathways and detoxification capabilities among different species further complicates predictions of sensitivity. epa.gov Fish, for instance, have well-developed cytochrome P450 enzyme systems that metabolize PAHs, and the efficiency and byproducts of these systems can differ significantly between species, leading to varied sensitivities to the parent compounds and their metabolites. acs.org

Direct data on the developmental and cellular effects of this compound are lacking. However, studies on analogous compounds provide insight into potential mechanisms of toxicity.

Developmental Effects: The parent compound, BaA, is a known developmental toxicant. nih.gov Research on other hydroxylated PAHs has revealed significant adverse effects on the early life stages of fish. For instance, 9-hydroxybenzo(a)pyrene caused 100% mortality in zebrafish embryos at concentrations of 20 μM and induced a suite of malformations, including edema and craniofacial defects, at lower concentrations. nih.govoregonstate.edu An unspecified mono-hydroxylated form of BaA was found to suppress osteoblastic (bone-forming) and osteoclastic (bone-resorbing) activities in goldfish scales, indicating potential disruption of bone metabolism and development. nih.gov

Cellular Responses: At the cellular level, PAHs and their metabolites are known to induce a range of toxic responses. The isomer 3-OHBaA has been shown to induce the expression of genes related to apoptosis (programmed cell death) in the liver of the nibbler fish (Girella punctata). nih.gov The parent compound, BaA, has been linked to oxidative stress, a condition characterized by an imbalance of reactive oxygen species that can lead to cellular damage. nih.gov It is plausible that this compound could elicit similar cellular stress responses, potentially leading to DNA damage and other adverse outcomes observed with parent PAHs. nih.gov

| Compound | Organism | Observed Effect | Reference |

|---|---|---|---|

| Mono-hydroxylated Benz(a)anthracene (isomer not specified) | Goldfish (scales) | Suppression of osteoblastic and osteoclastic activities | nih.gov |

| 3-OH-Benz(a)anthracene | Nibbler Fish (liver) | Induction of apoptosis-related gene expression | nih.gov |

| 9-hydroxybenzo(a)pyrene | Zebrafish (embryo) | High mortality, edema, and craniofacial malformations | nih.govoregonstate.edu |

Contributions to Environmental Risk Limits and Regulatory Science

Specific studies on this compound have not directly contributed to the establishment of environmental risk limits. Regulatory frameworks, such as the European Union's Water Framework Directive, derive standards like the Maximum Permissible Concentration (MPC) and Maximum Acceptable Concentration (MAC) based on ecotoxicological data for the parent compounds. rivm.nl

For Benz(a)anthracene, these risk limits are determined by considering direct toxicity to aquatic organisms, the potential for secondary poisoning of wildlife, and risks to human health through fish consumption. rivm.nl The current scientific basis for these regulations does not typically differentiate between the parent PAH and its various hydroxylated metabolites, largely due to a lack of specific toxicity data for the latter.

However, the field of regulatory science is evolving. There is a growing recognition of the importance of considering PAH metabolites in comprehensive environmental risk assessments. nih.gov OH-PAHs are increasingly used as biomarkers of exposure in human monitoring studies, reflecting the internal dose of parent PAHs. nih.govnih.gov While this application is primarily in human health, it underscores the biological relevance of these metabolites. Future advancements in environmental toxicology and assessment may lead to the integration of metabolite-specific toxicity data into ecological risk frameworks, which would require dedicated research on compounds like this compound.

Emerging Research Frontiers and Future Directions for Benz a Anthracen 9 Ol Studies

Elucidating Complete Environmental Fate and Transformation Pathways

The environmental fate of Benz(a)anthracen-9-ol is intrinsically linked to its parent compound, Benz(a)anthracene (B33201). PAHs like Benz(a)anthracene are known for their persistence in the environment, with a tendency to bind strongly to organic matter in soil and sediment. pjoes.comtpsgc-pwgsc.gc.ca Their low water solubility and low vapor pressure mean that environmental transport often occurs via airborne or waterborne particulates. epa.gov

Transformation of Benz(a)anthracen into its hydroxylated form is a critical step in its environmental degradation and metabolic activation. This process can occur through both biological and abiotic mechanisms. Microbiological degradation is a primary pathway, where bacteria and fungi utilize enzymes like dioxygenases and cytochrome P450 monooxygenases to introduce hydroxyl groups onto the PAH structure. nih.govresearchgate.net This initial hydroxylation is often the rate-limiting step in the biodegradation of PAHs. nih.gov Abiotic transformation can also occur through photochemical reactions, where PAHs react with atmospheric oxidants such as ozone and hydroxyl radicals, leading to the formation of hydroxylated derivatives. nih.govmdpi.com

Once formed, this compound exhibits greater polarity and water solubility than its parent compound, which alters its environmental mobility and bioavailability. mdpi.com However, the complete degradation pathways of hydroxylated PAHs (OH-PAHs) are complex and not fully understood. Research is ongoing to identify the subsequent intermediate metabolites and final mineralization products, such as carbon dioxide and water. researchgate.net Understanding these pathways is crucial for predicting the persistence and potential long-term impact of these compounds in various environmental compartments, from soil to marine ecosystems. acs.org

Discovery of Novel Bioremediation Strategies for Hydroxylated PAHs

Bioremediation presents an environmentally sound and cost-effective strategy for cleaning up sites contaminated with PAHs. mdpi.com This approach leverages the metabolic capabilities of microorganisms to degrade or transform these pollutants. openbiotechnologyjournal.com Research into novel bioremediation strategies for OH-PAHs, including this compound, focuses on identifying and enhancing the efficacy of microbial degradation.

A diverse range of bacteria, particularly from genera such as Pseudomonas and Mycobacterium, have been identified as capable of degrading PAHs. pjoes.comscielo.br Fungi, both lignolytic and non-lignolytic, also play a significant role through enzymes like cytochrome P-450 monooxygenases. openbiotechnologyjournal.com The initial step in aerobic bacterial degradation involves ring hydroxylation by dioxygenase enzymes, producing metabolites that can be funneled into central metabolic cycles. nih.gov

Future bioremediation research is focused on several key areas:

Bioaugmentation and Biostimulation : This involves introducing specific PAH-degrading microbial consortia to contaminated sites or stimulating the indigenous microbial populations by adding nutrients and optimizing environmental conditions like temperature and pH. pjoes.com

Rhizoremediation : This technique utilizes the synergistic relationship between plants and rhizosphere microbes to enhance the degradation of pollutants in the soil. scielo.brnih.gov

Genetic Engineering : Genetically engineered microorganisms (GEMs) with enhanced degradative capabilities hold potential for more efficient bioremediation, although their application is primarily at the laboratory scale currently. pjoes.commdpi.com A study on Burkholderia sp. FM-2 demonstrated that heterologous expression of a specific gene could eliminate an intermediate metabolite and achieve complete mineralization of a PAH. mdpi.com

The success of these strategies depends on factors influencing the bioavailability of the contaminants, which is their accessibility to the microorganisms for degradation. openbiotechnologyjournal.com

Advanced Computational Modeling for Predictive Toxicology and SAR Refinement

Advanced computational modeling is an essential tool for predicting the toxicological properties of compounds like this compound and for refining Structure-Activity Relationships (SAR). These models help to understand the mechanisms of toxicity and prioritize chemicals for further testing.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the molecular structure of OH-PAHs with their biological activities, such as their binding affinity to DNA. nih.gov One study found that the molecular size, polarizability, and electrostatic potential of OH-PAHs were related to their DNA binding affinities. nih.gov Molecular docking simulations further reveal the specific interactions, such as hydrogen bonding and π-π interactions, that govern the binding between OH-PAHs and biological macromolecules. nih.gov

Computational studies at the density functional theory (DFT) level are used to investigate the formation and stability of reactive metabolites, such as carbocations, which are implicated in the carcinogenic activity of PAHs. researchgate.net By modeling the epoxidation and subsequent carbocation formation from Benz(a)anthracene metabolites, researchers can predict the reactivity and potential genotoxicity of different isomers. researchgate.net These predictive toxicology approaches are crucial for assessing the risks posed by PAH metabolites, especially given the vast number of such compounds.

Development of High-Throughput Analytical Platforms and Biosensors

The development of sensitive and rapid analytical methods is critical for monitoring human exposure to PAHs and for studying their metabolites. High-throughput platforms are particularly valuable for large-scale biomonitoring and epidemiological studies. nih.gov